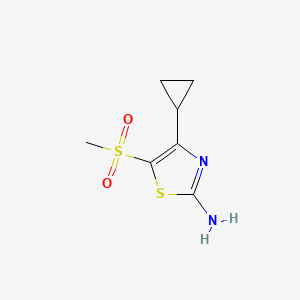

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine

Description

Properties

Molecular Formula |

C7H10N2O2S2 |

|---|---|

Molecular Weight |

218.3 g/mol |

IUPAC Name |

4-cyclopropyl-5-methylsulfonyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H10N2O2S2/c1-13(10,11)6-5(4-2-3-4)9-7(8)12-6/h4H,2-3H2,1H3,(H2,8,9) |

InChI Key |

YBNDLSKTWMFBJO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(S1)N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of cyclopropylamine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as an antitumor agent and its ability to modulate biological pathways.

Industry: It is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with a variety of biological molecules.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Cyclopropyl-Thiazole Derivatives

- 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles (): These derivatives feature a cyclopropyl group and arylhydrazono substituents. Unlike the methylsulfonyl group in the target compound, the 2-fluorophenyl moiety may enhance π-π stacking interactions in drug-receptor binding .

- 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (): This compound replaces the methylsulfonyl group with a methoxybenzylidene unit, introducing tautomerism (amino/imino forms) that influences solubility and bioactivity .

Methylsulfonyl-Containing Analogs

- This suggests that the methylsulfonyl moiety in 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine could similarly enhance protein binding .

Table 1: Substituent Comparison

| Compound | Position 4 | Position 5 | Position 2 |

|---|---|---|---|

| Target Compound | Cyclopropyl | Methylsulfonyl | Amine |

| 4-Cyclopropyl-5-(2-fluorophenyl) derivatives | Cyclopropyl | Arylhydrazono | Amine |

| 2-(Cyclopropylamino)-thiazol-4(5H)-one | Cyclopropylamino | 4-Methoxybenzylidene | None (keto group) |

| GS-CA1 | N/A | Methylsulfonyl (non-thiazole) | N/A |

| 4-tert-Butyl-triazolyl-thiazol-2-amine | tert-Butyl | 1,2,4-Triazolyl | Amine |

Multi-Component Reactions (MCRs)

- The synthesis of 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one () uses a one-pot MCR with cyclopropylamine, 4-methoxybenzaldehyde, and rhodanine, achieving 71% yield without chromatography . This method is cost-effective but requires a 10% excess of cyclopropylamine.

Q & A

Q. Basic Research Focus

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl integration at δ 1.2–1.5 ppm).

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) quantify purity (>98%) and detect sulfone oxidation byproducts .

- IR : Sulfonyl S=O stretches (1150–1300 cm⁻¹) and thiazole C=N vibrations (1600–1650 cm⁻¹) validate functional groups .

What strategies enhance the compound’s bioavailability and pharmacokinetic profile for in vivo studies?

Q. Advanced Research Focus

- Salt formation : Hydrobromide salts improve aqueous solubility (e.g., 12 mg/mL vs. 2 mg/mL for free base) via ion-dipole interactions .

- Nanoformulation : Ball milling reduces particle size to <100 nm, increasing dissolution rates. PEGylation extends half-life in rodent models (t₁/₂ = 8.5 h vs. 2.3 h unmodified) .

- Prodrug design : Acetylation of the C-2 amine enhances blood-brain barrier penetration, critical for CNS-targeted therapies .

How is the compound’s reactivity exploited in synthesizing heterocyclic libraries for high-throughput screening?

Advanced Research Focus

The thiazole core undergoes electrophilic substitution (e.g., bromination at C-4) and Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Microwave-assisted synthesis (100°C, 30 min) accelerates cyclization steps. Parallel synthesis techniques generate libraries of 50–100 derivatives, screened against kinase panels (e.g., EGFR, VEGFR2) to identify lead candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.